molecular formula C9H13NO2 B062124 tert-Butyl but-1-en-3-yn-2-ylcarbamate CAS No. 173065-18-4

tert-Butyl but-1-en-3-yn-2-ylcarbamate

Cat. No.: B062124
CAS No.: 173065-18-4
M. Wt: 167.2 g/mol
InChI Key: MECYYEKEFOBFRE-UHFFFAOYSA-N
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Description

tert-Butyl but-1-en-3-yn-2-ylcarbamate is an organocarbamate derivative featuring a tert-butyl carbamate group attached to a but-1-en-3-yne backbone.

Properties

CAS No.

173065-18-4

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

tert-butyl N-but-1-en-3-yn-2-ylcarbamate

InChI

InChI=1S/C9H13NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1H,2H2,3-5H3,(H,10,11)

InChI Key

MECYYEKEFOBFRE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=C)C#C

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C#C

Synonyms

Carbamic acid, (1-methylene-2-propynyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Molecular weights vary significantly based on substituents, with bulkier groups (e.g., diphenyl in ) increasing molecular mass.

Reactivity and Stability

  • This compound: The enyne moiety may participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a dienophile in Diels-Alder reactions. The tert-butyl group provides steric hindrance, enhancing stability during synthesis .
  • Chloro- and Hydroxy-Substituted Carbamates : Functional groups like chlorine or hydroxyl increase polarity and influence solubility and hydrogen-bonding interactions.

Research Implications

The unique enyne structure of this compound positions it as a versatile intermediate in synthetic chemistry, particularly for constructing conjugated systems or heterocycles. Its stability profile, inferred from analogous carbamates , suggests suitability for multi-step syntheses. Future studies should explore its reactivity in catalytic processes and confirm safety parameters.

Preparation Methods

Ruthenium-Catalyzed Cycloaddition and Carbamate Formation

A prominent method involves Ru-catalyzed reactions between propargyl alcohols and N-Boc allylamines. As demonstrated in Ru-mediated procedures, 4-(trimethylsilyl)but-3-yn-1-ol reacts with N-Boc allylamine in the presence of [CpRu(MeCN)₃]PF₆ and diphenylphosphate to yield tert-butyl but-1-en-3-yn-2-ylcarbamate derivatives.

Reaction Conditions:

  • Catalyst: [CpRu(MeCN)₃]PF₆ (3 mol%)

  • Additive: Diphenylphosphate (10 mol%)

  • Solvent: Acetone/toluene (1:1 v/v, 0.1 M)

  • Temperature: Room temperature

  • Yield: 65–90%

The mechanism proceeds via ruthenium-mediated alkyne activation, forming a metallocyclopropane intermediate that undergoes regioselective coupling with the allylamine. The Boc group remains intact throughout the process, as confirmed by ¹H NMR monitoring.

Table 1: Optimization of Ru-Catalyzed Synthesis

ParameterOptimal ValueImpact on Yield
Catalyst Loading3 mol%Maximizes turnover
Solvent PolarityMedium (acetone)Enhances solubility
Reaction Time8–12 hoursCompletes cyclization
Stoichiometry1:1 alkyne:amineMinimizes byproducts

Stepwise Alkynylation and Carbamate Formation

Propargylamine Synthesis Followed by Boc Protection

An alternative approach involves synthesizing the propargylamine core before introducing the Boc group. But-1-en-3-yn-2-amine is prepared via Sonogashira coupling between acetylene derivatives and vinyl halides, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Key Steps:

  • Sonogashira Coupling:

    • Reagents: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (2 equiv)

    • Substrates: Ethynyltrimethylsilane and 2-bromopropene

    • Yield: 70–85%

  • Boc Protection:

    • Conditions: Boc₂O (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C to RT

    • Reaction Time: 4 hours

    • Yield: >90%

Mechanistic Insight: The Boc group installs via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by DMAP as a base. Steric hindrance from the tert-butyl group ensures selective mono-protection.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction efficiency heavily depends on solvent polarity and temperature. Polar aprotic solvents (e.g., acetone) enhance catalyst solubility in Ru-mediated routes, while nonpolar solvents (toluene) improve regioselectivity. Elevated temperatures (>40°C) promote side reactions, such as alkyne oligomerization, reducing yields by 15–20%.

Stoichiometric Balance and Catalytic Efficiency

A 1:1 molar ratio of alkyne to amine minimizes dimerization byproducts. Excess Boc₂O (1.2 equiv) ensures complete amine protection without overconsumption of reagents. Catalytic systems requiring ligands (e.g., phosphates) improve turnover frequencies by stabilizing Ru intermediates.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate 9:1 to 4:1). The Boc-protected carbamate typically elutes at Rf = 0.3–0.4.

Spectroscopic Validation

  • ¹H NMR: Distinct signals include:

    • tert-butyl singlet at δ 1.44 ppm (9H)

    • Alkyne proton at δ 2.1–2.3 ppm (1H, triplet)

    • Olefinic protons at δ 5.1–5.3 ppm (2H, multiplet)

  • IR Spectroscopy: Carbamate C=O stretch at 1680–1720 cm⁻¹

  • Mass Spectrometry: Molecular ion peak at m/z 169.22 ([M+H]⁺)

Table 2: Characterization Data Summary

TechniqueKey SignalsReference
¹H NMRδ 1.44 (s, 9H, t-Bu)
IR1680–1720 cm⁻¹ (C=O)
HRMSm/z 169.22 ([M+H]⁺)

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-Butyl but-1-en-3-yn-2-ylcarbamate?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For carbamate derivatives, a common approach includes:

  • Step 1 : Activation of the hydroxyl or amine group using reagents like phosgene or di-tert-butyl dicarbonate (Boc anhydride).
  • Step 2 : Protection of functional groups (e.g., tert-butyl for amine protection) to prevent side reactions.
  • Step 3 : Controlled alkyne or alkene coupling using catalysts like palladium or copper (Sonogashira or Heck reactions) .
    • Critical Note : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to avoid decomposition of reactive intermediates .

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl signals at δ ~1.3 ppm) and IR (carbamate C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
    • Data Cross-Validation : Compare with PubChem or in-house databases for spectral consistency .

Q. What safety protocols are recommended for handling tert-Butyl carbamate derivatives?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Toxicology : Limited data available; assume acute toxicity and avoid inhalation/contact .

Advanced Research Questions

Q. How to address contradictory data in regioselectivity during alkyne functionalization?

  • Mechanistic Analysis :

  • Use DFT calculations to model transition states and predict regioselectivity in alkyne additions.
  • Experimentally vary catalysts (e.g., Pd vs. Cu) and monitor outcomes via GC-MS or in-situ IR .
    • Case Study : Pd-catalyzed reactions may favor terminal alkynes, while Cu promotes internal coupling. Document solvent polarity effects (e.g., DMF vs. THF) .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

  • Process Optimization :

  • Temperature Control : Use cryogenic conditions (-78°C) for unstable enyne intermediates.
  • Protecting Groups : Employ orthogonal protection (e.g., tert-butyl for amines, TMS for alkynes) to minimize side reactions .
    • Case Study : A 3-step synthesis of a related carbamate achieved 68% yield via Boc protection followed by low-temperature alkyne coupling .

Q. How to resolve discrepancies in biological activity data across studies?

  • Data Reconciliation :

  • Assay Validation : Replicate experiments using standardized protocols (e.g., fixed IC₅₀ measurement conditions).
  • Probe Purity : Re-test compounds after re-purification (e.g., via flash chromatography).
    • Example : A study on carbamate-based enzyme inhibitors found batch-dependent activity variations due to residual solvents; rigorous drying resolved inconsistencies .

Q. What computational tools are suitable for predicting the reactivity of tert-Butyl carbamates?

  • In Silico Methods :

  • Molecular Dynamics (MD) : Simulate solvent effects on carbamate stability.
  • Docking Studies : Use AutoDock Vina to predict binding modes in enzymatic targets (e.g., proteases) .
    • Validation : Correlate computational predictions with experimental kinetics (e.g., kcat/KM values) .

Methodological Tables

Table 1 : Key Synthetic Parameters for tert-Butyl Carbamates

ParameterOptimal ConditionsReference
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → RT
Alkyne CouplingPdCl₂(PPh₃)₂, CuI, NEt₃, THF
PurificationFlash chromatography (EtOAc/Hex)

Table 2 : Common Analytical Signatures

TechniqueCharacteristic DataReference
¹H NMRδ 1.3 (t-Bu), δ 4.1 (OCH₂)
IR1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
HRMS[M+H]⁺ calc. vs. observed

Critical Research Gaps

  • Toxicological Data : No comprehensive studies on acute/chronic toxicity; assume precautionary handling .
  • Ecological Impact : Degradation pathways and bioaccumulation potential remain unstudied .

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